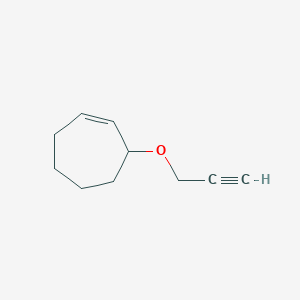
3-Prop-2-ynoxycycloheptene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Prop-2-ynoxycycloheptene, also known as 3-PHC, is a chemical compound that has gained significant attention from the scientific community due to its potential therapeutic properties. This compound has been extensively studied for its ability to modulate the activity of various biological pathways, making it a promising candidate for the development of new drugs.
Mechanism Of Action
The mechanism of action of 3-Prop-2-ynoxycycloheptene involves the modulation of various biological pathways, including the PI3K/AKT/mTOR pathway, the NF-κB pathway, and the Nrf2 pathway. These pathways are involved in various cellular processes, including cell growth, survival, and inflammation. By modulating these pathways, 3-Prop-2-ynoxycycloheptene can have a wide range of effects on cellular function.
Biochemical And Physiological Effects
The biochemical and physiological effects of 3-Prop-2-ynoxycycloheptene are diverse and depend on the specific biological pathway being modulated. In cancer cells, 3-Prop-2-ynoxycycloheptene has been shown to induce apoptosis and inhibit cell proliferation. In neurons, 3-Prop-2-ynoxycycloheptene has been shown to reduce oxidative stress and inflammation, leading to neuroprotection. In cardiovascular cells, 3-Prop-2-ynoxycycloheptene has been shown to cause vasodilation, leading to a reduction in blood pressure.
Advantages And Limitations For Lab Experiments
The advantages of using 3-Prop-2-ynoxycycloheptene in lab experiments include its ability to modulate multiple biological pathways, making it a versatile tool for studying cellular function. Additionally, 3-Prop-2-ynoxycycloheptene is relatively easy to synthesize and purify, making it accessible to a wide range of researchers. However, one limitation of using 3-Prop-2-ynoxycycloheptene in lab experiments is its potential toxicity, which can vary depending on the specific cell type and concentration used.
Future Directions
There are several future directions for research on 3-Prop-2-ynoxycycloheptene. One area of interest is the development of new drugs based on the structure of 3-Prop-2-ynoxycycloheptene, which could have improved pharmacological properties. Another area of interest is the identification of new biological pathways that can be modulated by 3-Prop-2-ynoxycycloheptene, which could lead to the discovery of new therapeutic targets. Finally, further studies are needed to better understand the potential toxic effects of 3-Prop-2-ynoxycycloheptene, which could inform the development of safer and more effective drugs.
Synthesis Methods
The synthesis of 3-Prop-2-ynoxycycloheptene involves the reaction of cycloheptenone with propargyl bromide in the presence of a base, such as potassium carbonate. This reaction results in the formation of 3-Prop-2-ynoxycycloheptene, which can be purified using standard techniques such as column chromatography.
Scientific Research Applications
The potential therapeutic applications of 3-Prop-2-ynoxycycloheptene have been extensively studied in various scientific fields, including cancer research, neuroscience, and cardiovascular research. In cancer research, 3-Prop-2-ynoxycycloheptene has been shown to inhibit the growth of cancer cells by modulating the activity of various signaling pathways, including the PI3K/AKT/mTOR pathway. In neuroscience, 3-Prop-2-ynoxycycloheptene has been shown to have neuroprotective effects by reducing oxidative stress and inflammation. In cardiovascular research, 3-Prop-2-ynoxycycloheptene has been shown to have vasodilatory effects, making it a potential treatment for hypertension.
properties
CAS RN |
150546-31-9 |
|---|---|
Product Name |
3-Prop-2-ynoxycycloheptene |
Molecular Formula |
C10H14O |
Molecular Weight |
150.22 g/mol |
IUPAC Name |
3-prop-2-ynoxycycloheptene |
InChI |
InChI=1S/C10H14O/c1-2-9-11-10-7-5-3-4-6-8-10/h1,5,7,10H,3-4,6,8-9H2 |
InChI Key |
JOSFXENEDGPHNR-UHFFFAOYSA-N |
SMILES |
C#CCOC1CCCCC=C1 |
Canonical SMILES |
C#CCOC1CCCCC=C1 |
synonyms |
Cycloheptene, 3-(2-propynyloxy)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



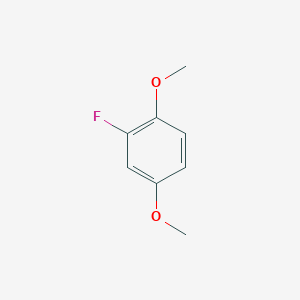
![[(1R,2R,5S)-5-methyl-2-propan-2-ylcyclohexyl] acetate](/img/structure/B130372.png)
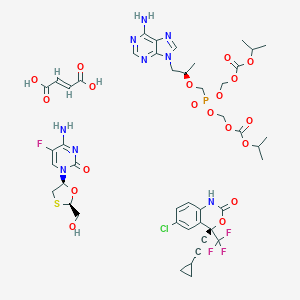
![(1S,2S,4R,8S,9S,11S,12S,13R)-11-Hydroxy-9,13-dimethyl-16-oxo-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-diene-8-carboxylic acid](/img/structure/B130375.png)
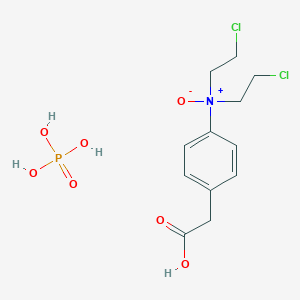
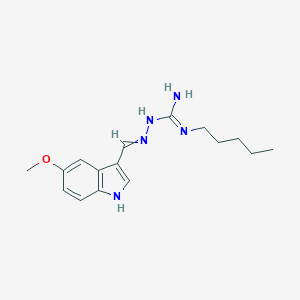
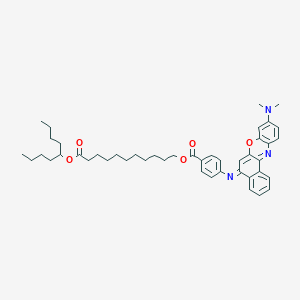
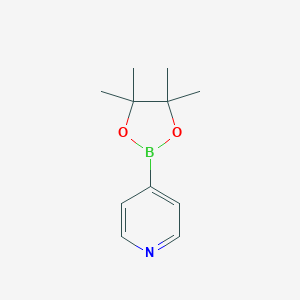
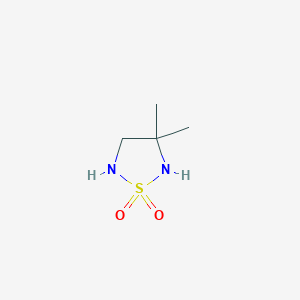
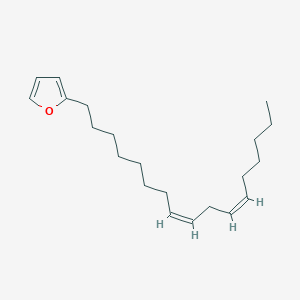
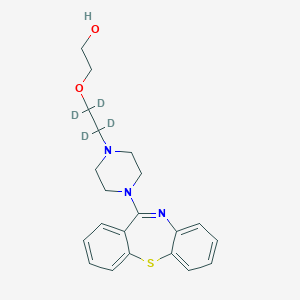
![1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)guanidine sulfate(2:1)](/img/structure/B130397.png)
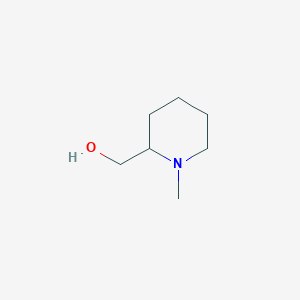
![4-[2-(Dimethylamino)ethyl]-1-methylpiperazin-2-one](/img/structure/B130404.png)